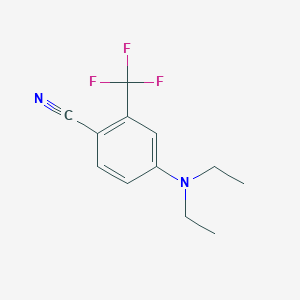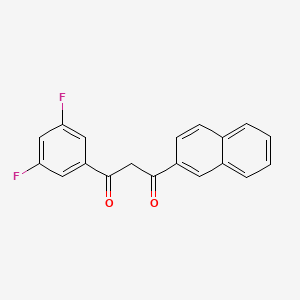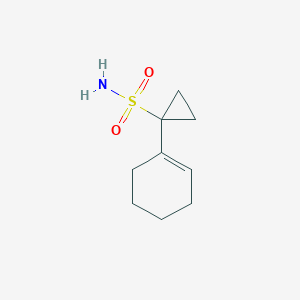
1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide is an organic compound with a unique structure that combines a cyclohexene ring, a cyclopropane ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide typically involves the reaction of cyclohexene with cyclopropane and a sulfonamide precursor. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is formed. For example, the reaction may be carried out in the presence of a Lewis acid catalyst at elevated temperatures to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropane and cyclohexene rings may also contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Cyclohex-1-en-1-yl)pyrrolidine: This compound has a similar cyclohexene ring but features a pyrrolidine ring instead of a cyclopropane and sulfonamide group.
1-(Cyclohex-1-en-1-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide.
1-(Cyclohex-1-en-1-yl)piperidine: Contains a piperidine ring in place of the cyclopropane and sulfonamide group.
Uniqueness
1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide is unique due to the presence of both a cyclopropane ring and a sulfonamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
669008-30-4 |
|---|---|
Fórmula molecular |
C9H15NO2S |
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
1-(cyclohexen-1-yl)cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C9H15NO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H2,10,11,12) |
Clave InChI |
RTKFCGMFEQPEMU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C2(CC2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide](/img/structure/B12535967.png)
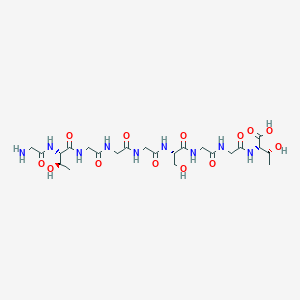
![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)
![6-[2-[2-fluoro-6-(trifluoromethyl)phenyl]-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12535980.png)
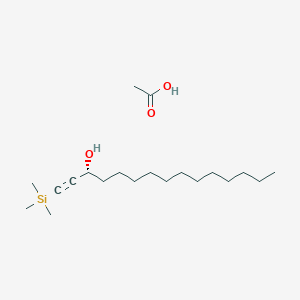
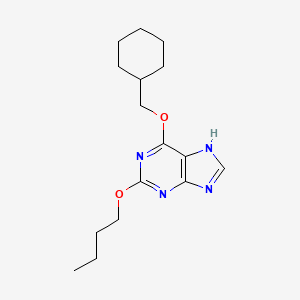
![5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B12535993.png)
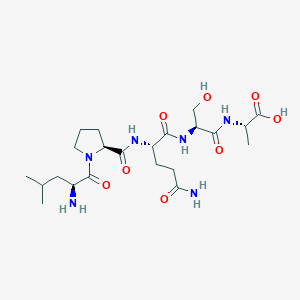
![1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12536004.png)

![Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B12536024.png)
![1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B12536030.png)
